3-(3-Chlorophenyl)-2'-cyanopropiophenone
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Overview
Description
3-(3-Chlorophenyl)-2'-cyanopropiophenone, commonly known as 3-Cl-PPP, is a synthetic compound that belongs to the class of phenylacetone derivatives. It is a potent psychostimulant that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis Techniques and Characterization
- A study demonstrated the mechanical solvent-free (grinding) synthesis and characterization of new derivatives including α-methylchalcone variants. The research highlighted the effective use of grinding techniques to reduce reaction time and eliminate solvents, making the process eco-friendly and yielding excellent product outcomes (Amole, Oyewale, & Bello, 2019).
Photoreactivity and Synthetic Utility
- Research on 2-alkoxymethyl-5-methylphenacyl chloride and benzoate uncovered the formation of 3-alkoxy-6-methylindan-1-ones and other compounds upon irradiation. The study revealed unique photochemical transformations useful in synthetic organic chemistry, demonstrating the potential application of similar compounds in complex synthesis processes (Plíštil et al., 2006).
Molecular Structure Analysis
- The crystal structure of a chalcone derivative with chlorophenyl substituents was explored, revealing specific dihedral angles and weak intermolecular interactions contributing to crystal stability. This type of structural analysis is crucial for understanding the physical and chemical properties of similar compounds (Jasinski et al., 2009).
Quantum Chemical Studies
- A study synthesized certain chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one derivatives and conducted a comprehensive spectral analysis and quantum chemical studies. This research is significant in understanding the molecular geometry, chemical reactivity, and photo-physical properties of such compounds (Satheeshkumar et al., 2017).
Precursor for Synthesis of Radiolabeled Compounds
- A pathway for the synthesis of specific compounds, acting as precursors for further chemical synthesis and potentially for the creation of radiolabeled compounds, was presented. Such processes are crucial in the development of pharmaceuticals and in the study of structural activity relationships (Cantillana, Sundström, & Bergman, 2009).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to act as ionophores, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane . This reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
Related compounds such as cccp are known to disrupt the normal activity of electron carriers in the electron transport chain . This disruption can lead to a variety of downstream effects, including the uncoupling of oxidative phosphorylation .
Pharmacokinetics
Sulfonamides, which share a similar structure, are known to be readily absorbed orally, metabolized mainly by the liver, and excreted by the kidneys . They are also distributed throughout the body .
Result of Action
Related compounds such as cccp are known to cause an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This can lead to a variety of downstream effects, including the disruption of ATP synthesis .
Action Environment
It’s worth noting that the action of many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2-[3-(3-chlorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJERNBTWZYRMSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644416 |
Source
|
Record name | 2-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
CAS RN |
898762-29-3 |
Source
|
Record name | 2-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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